Uridine, 2'-deoxy-2'-methylene- Uridine, 2'-deoxy-2'-methylene-
Brand Name: Vulcanchem
CAS No.: 119410-95-6
VCID: VC20911921
InChI: InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1
SMILES: C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol

Uridine, 2'-deoxy-2'-methylene-

CAS No.: 119410-95-6

Cat. No.: VC20911921

Molecular Formula: C10H12N2O5

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Uridine, 2'-deoxy-2'-methylene- - 119410-95-6

Specification

CAS No. 119410-95-6
Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1
Standard InChI Key AHOGIDIXKMOVSP-BWVDBABLSA-N
Isomeric SMILES C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
SMILES C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Canonical SMILES C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator